molecular formula C13H14FNO B2417148 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole CAS No. 2197057-19-3

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole

Cat. No.: B2417148
CAS No.: 2197057-19-3
M. Wt: 219.259
InChI Key: WMMNWMAQBAFXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Material: The synthesis begins with commercially available indole.

    Fluorination: The indole undergoes electrophilic fluorination to introduce the fluoro group at the 4-position.

    Pyran Ring Formation: The tetrahydro-2H-pyran-3-yl group is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the tetrahydro-2H-pyran-3-yl group may influence its solubility and bioavailability. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroindole: Lacks the tetrahydro-2H-pyran-3-yl group, making it less versatile.

    3-(Tetrahydro-2H-pyran-3-yl)-1H-indole: Lacks the fluoro group, which may reduce its binding affinity in certain applications.

Uniqueness

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is unique due to the combination of the fluoro and tetrahydro-2H-pyran-3-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(oxan-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-11-4-1-5-12-13(11)10(7-15-12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMNWMAQBAFXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CNC3=C2C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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